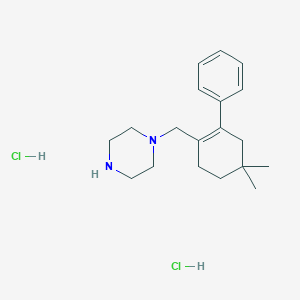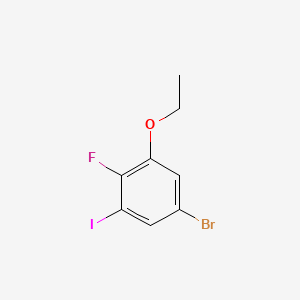
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7BrFIO and a molecular weight of 344.95 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluorine, and iodine substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-iodobenzene using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and subsequent substitution reactions under optimized conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
Aplicaciones Científicas De Investigación
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and an ethoxy group on the benzene ring influences its electronic properties, making it a versatile intermediate for various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure but with an additional fluorine atom.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains chlorine instead of an ethoxy group.
Uniqueness
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is unique due to the presence of an ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable intermediate for specific synthetic applications where the ethoxy group plays a crucial role .
Propiedades
Fórmula molecular |
C8H7BrFIO |
|---|---|
Peso molecular |
344.95 g/mol |
Nombre IUPAC |
5-bromo-1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-7-4-5(9)3-6(11)8(7)10/h3-4H,2H2,1H3 |
Clave InChI |
JXYGHQMKGITITP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
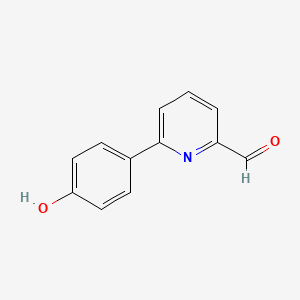
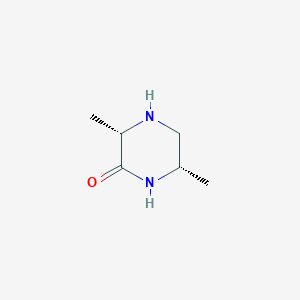
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
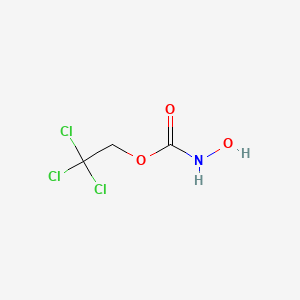
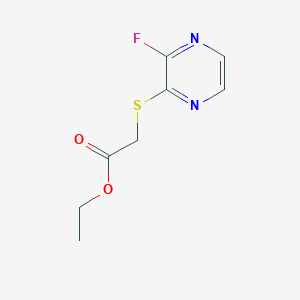
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)
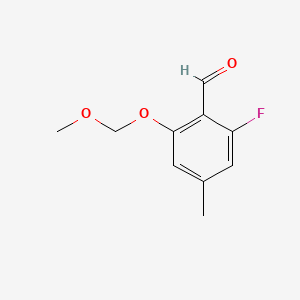
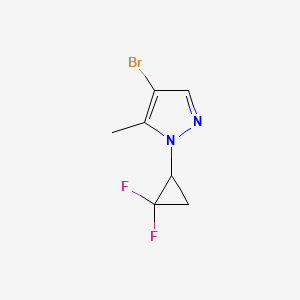
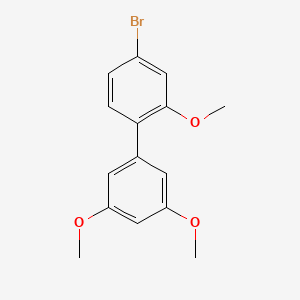
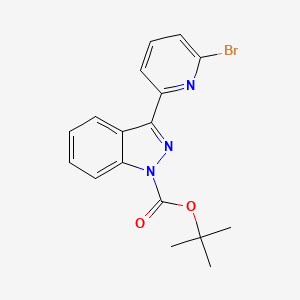
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
